molecular formula C10H12N2O2 B15538568 ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate

ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate

Cat. No.: B15538568
M. Wt: 192.21 g/mol
InChI Key: HLSZZYAQQPTDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate is a bicyclic pyrazole derivative featuring a fused cyclopropane-cyclopentane ring system. This compound serves as a versatile scaffold in medicinal chemistry, particularly for synthesizing fluorinated analogs with enhanced bioactivity and metabolic stability. Its synthesis typically involves cyclocondensation reactions, as exemplified by the microwave-assisted deprotection of a methoxymethoxy intermediate to yield the hydroxy-substituted derivative (MS: m/z 208.98 [M+H]⁺) . Modifications at the pyrazole N1 and C3 positions (e.g., fluorinated alkyl groups, ester moieties) are common strategies to optimize pharmacological properties .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-9-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)9-8-6-3-5(6)4-7(8)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

HLSZZYAQQPTDBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C3CC3C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Modifications

The compound’s core structure is compared to derivatives with variations in substituents, stereochemistry, and fused ring systems. Key analogs include:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 5-hydroxy-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate C5-OH 208.98 Intermediate for further functionalization
Ethyl 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-ylacetate C3-CF₂H, N1-CH₂COOEt 257.1 Enhanced lipophilicity; antiviral activity
Ethyl 3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-ylacetate C3-CF₃, N1-CH₂COOEt 271.1 Improved metabolic stability
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole C3, C4, C4-CH₃ 162.24 Steric hindrance; potential CNS targeting

Notes:

  • Fluorinated Derivatives : Substitution with CF₂H or CF₃ at C3 increases electronegativity and lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism .
  • Ester Modifications : The ethyl ester group at C3 improves solubility in organic solvents, facilitating synthetic manipulation .
  • Stereochemical Variations : Enantiomers (e.g., 31a vs. 31b in ) exhibit distinct biological activities, necessitating chiral separation techniques for therapeutic optimization.

Pharmacological Relevance

  • Antiviral Applications : Derivatives like ethyl 2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate are key intermediates in HIV-1 capsid inhibitors. Co-crystallization studies confirm binding to the CA hexamer, disrupting viral assembly .
  • Metabolic Stability : Fluorination at C3 reduces cytochrome P450-mediated degradation, extending plasma half-life .

Physicochemical Properties

  • Solubility : Hydroxy-substituted derivatives (e.g., 140E ) exhibit higher aqueous solubility than fluorinated analogs.
  • Thermal Stability : Fluorinated compounds (e.g., 27 in ) demonstrate superior thermal stability due to strong C-F bonds.

Q & A

Q. What are the standard synthetic protocols for ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with cyclocondensation or cyclopropanation strategies. Key steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition or strain-inducing reactions under controlled temperatures (e.g., −20°C to 80°C) .
  • Pyrazole ring closure : Requires hydrazine derivatives and ketone intermediates, often in alcoholic solvents (e.g., ethanol or methanol) under reflux .
  • Esterification : Ethyl groups are introduced using ethyl chloroformate or similar reagents in basic conditions (e.g., triethylamine) . Yield optimization relies on solvent polarity, catalyst selection (e.g., Lewis acids), and reaction time. For example, extended reflux (>6 hours) improves cyclization efficiency but risks side-product formation .

Q. How is the compound’s structure validated, and what analytical techniques resolve ambiguities in spectral data?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., cyclopropane C-C bonds at ~1.51 Å) and stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish between diastereomers; cyclopropane protons appear as distinct multiplets (δ 1.2–2.0 ppm) .
  • HPLC-MS : Monitors purity (>95%) and identifies byproducts (e.g., oxidation artifacts) . Discrepancies in NOESY or DEPT-135 spectra may require iterative computational modeling (DFT) to validate 3D conformations .

Q. What are the common chemical transformations of this compound, and how do functional groups dictate reactivity?

The bicyclic core undergoes:

  • Oxidation : Cyclopropane rings resist oxidation, but pyrazole N-H groups react with KMnO₄ or CrO₃ to form nitro derivatives .
  • Reduction : LiAlH₄ selectively reduces esters to alcohols without opening the cyclopropane ring .
  • Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the pyrazole C-5 position due to electron-rich aromaticity . Reactivity maps derived from frontier molecular orbital (FMO) analysis predict regioselectivity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reaction outcomes (e.g., unexpected stereochemistry)?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model transition states to explain stereochemical anomalies:

  • Example : Disputed diastereomer ratios in cyclopropanation can arise from solvent-dependent torsional strain. MD simulations in polar solvents (e.g., DMF) show higher energy barriers for undesired conformers .
  • Mitigation : Adjusting solvent dielectric constants or using chiral auxiliaries aligns computational predictions with experimental yields .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis, and how are chiral centers characterized?

  • Catalyst design : Chiral phosphine ligands (e.g., BINAP) or enzymes (e.g., lipases) induce enantioselectivity during cyclopropanation .
  • Characterization : Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) quantify ee. X-ray crystallography confirms absolute configuration .
  • Case study : A 2025 study achieved 92% ee using Rh-catalyzed asymmetric hydrogenation, validated by circular dichroism (CD) spectra .

Q. How does the compound’s fused-ring system influence binding to biological targets, and what computational tools validate these interactions?

The cyclopropane-pyrazole framework enhances rigidity, favoring lock-and-key binding to enzyme active sites:

  • Molecular docking (AutoDock Vina) : Predicts binding affinities (ΔG ≤ −8.5 kcal/mol) with kinases or GPCRs due to π-π stacking and hydrogen bonding .
  • MD simulations : Reveal stable binding poses over 100 ns trajectories, with RMSD < 2.0 Å .
  • Contradictions : Discrepancies between in silico and SPR binding data may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) corrections .

Q. What methodologies address low reproducibility in scaled-up synthesis, particularly in cyclopropane ring stability?

  • Process control : Continuous flow reactors improve heat transfer during exothermic cyclopropanation steps, reducing ring-opening side reactions .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediate concentrations in real time .
  • Case study : A 2023 protocol achieved 85% yield at 1 kg scale by replacing batch reflux with microwave-assisted synthesis (100°C, 30 min) .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., fluorination or methyl-group addition) alter physicochemical properties?

  • LogP : Adding methyl groups increases hydrophobicity (LogP +0.3 per group), while fluorination enhances metabolic stability .
  • Thermal stability : DSC analysis shows cyclopropane rings degrade above 200°C, but trifluoromethyl derivatives exhibit higher Tm values .
  • Bioactivity : Methylated analogs show 10-fold higher IC₅₀ against COX-2, attributed to enhanced van der Waals interactions .

Q. What experimental and computational approaches reconcile conflicting bioactivity data across similar analogs?

  • SAR studies : Systematic substitution at C-3 (ester vs. amide) identifies pharmacophore requirements .
  • Meta-analysis : Cross-referencing PubChem BioAssay data (e.g., AID 1259401) with QSAR models isolates confounding factors (e.g., assay pH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.